MetRS-IN-1

Catalog No.
S7936050
CAS No.
M.F
C15H13N3O4S
M. Wt
331.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MetRS-IN-1

Product Name

MetRS-IN-1

IUPAC Name

4-[(E)-[[2-(thiophene-2-carbonylamino)acetyl]hydrazinylidene]methyl]benzoic acid

Molecular Formula

C15H13N3O4S

Molecular Weight

331.3 g/mol

InChI

InChI=1S/C15H13N3O4S/c19-13(9-16-14(20)12-2-1-7-23-12)18-17-8-10-3-5-11(6-4-10)15(21)22/h1-8H,9H2,(H,16,20)(H,18,19)(H,21,22)/b17-8+

InChI Key

KMWOUFLMUAYYDF-CAOOACKPSA-N

SMILES

C1=CSC(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1=CSC(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)C(=O)O

Isomeric SMILES

C1=CSC(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O

MetRS-IN-1 is a small molecule inhibitor specifically targeting methionyl-tRNA synthetase, an enzyme crucial for protein synthesis in cells. This compound has gained attention due to its potential applications in both therapeutic and research contexts, particularly in the modulation of protein translation processes. Methionyl-tRNA synthetase is responsible for attaching methionine to its corresponding transfer RNA, a key step in the initiation of protein synthesis. By inhibiting this enzyme, MetRS-IN-1 can disrupt normal cellular functions, providing a valuable tool for studying protein synthesis and its regulation.

The primary chemical reaction involving MetRS-IN-1 is its competitive inhibition of methionyl-tRNA synthetase. This reaction can be summarized as follows:

Methionyl tRNA+MetRS IN 1Inhibited MetRS+tRNA\text{Methionyl tRNA}+\text{MetRS IN 1}\rightleftharpoons \text{Inhibited MetRS}+\text{tRNA}

In this reaction, MetRS-IN-1 binds to the active site of methionyl-tRNA synthetase, preventing the enzyme from catalyzing the attachment of methionine to its tRNA substrate. This inhibition can lead to decreased levels of methionyl-tRNA and subsequently reduced protein synthesis.

MetRS-IN-1 exhibits significant biological activity by selectively inhibiting methionyl-tRNA synthetase in various cell types. Studies have shown that treatment with MetRS-IN-1 results in reduced protein synthesis rates, which can affect cell growth and proliferation. Additionally, this compound has been explored for its potential anti-cancer properties, as inhibiting protein synthesis can lead to apoptosis in rapidly dividing cancer cells. The specificity of MetRS-IN-1 for its target enzyme makes it a promising candidate for further research in cancer therapeutics and other diseases characterized by dysregulated protein synthesis.

The synthesis of MetRS-IN-1 typically involves several steps:

  • Starting Materials: The synthesis begins with readily available precursors that contain functional groups amenable to further chemical modifications.
  • Reactions: Key reactions may include coupling reactions, where different molecular fragments are joined together through covalent bonds.
  • Purification: After the desired compound is formed, it is purified using techniques such as chromatography to isolate MetRS-IN-1 from byproducts.
  • Characterization: The final product is characterized using spectroscopic methods (e.g., NMR, mass spectrometry) to confirm its structure and purity.

MetRS-IN-1 has several potential applications:

  • Research Tool: It serves as a valuable tool for studying the role of methionyl-tRNA synthetase in protein synthesis and its implications in various biological processes.
  • Therapeutic Agent: Due to its ability to inhibit protein synthesis, MetRS-IN-1 may be explored as a therapeutic agent in cancer treatment and other diseases where protein synthesis is dysregulated.
  • Drug Development: The compound can be used as a lead structure for developing new inhibitors targeting methionyl-tRNA synthetase or related enzymes.

Interaction studies involving MetRS-IN-1 focus on its binding affinity and specificity towards methionyl-tRNA synthetase. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly employed to assess these interactions quantitatively. Additionally, studies may evaluate how MetRS-IN-1 affects the binding of tRNA substrates to the enzyme, providing insights into the mechanism of inhibition.

Several compounds exhibit similar mechanisms of action or target related pathways. Here are some notable examples:

Compound NameTargetBiological ActivityUnique Features
Aminoacyl-tRNA Synthetase Inhibitor AAminoacyl-tRNA synthetasesBroad-spectrum inhibitionTargets multiple tRNA synthetases
Threonyl-tRNA Synthetase Inhibitor BThreonyl-tRNA synthetaseSelective inhibitionSpecificity for threonine attachment
Methionine Analog CMethionyl-tRNA synthetaseCompetitive inhibitionMimics natural substrate

MetRS-IN-1 stands out due to its selective inhibition of methionyl-tRNA synthetase without affecting other aminoacyl-tRNA synthetases significantly, which may reduce off-target effects compared to broader inhibitors.

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

331.06267708 g/mol

Monoisotopic Mass

331.06267708 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-04-15

Explore Compound Types